Methods of Synthesis
The synthesis of (S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride can be achieved through several methods. One common approach involves the methylation of histidine derivatives. Specifically, the process typically uses methyl iodide or dimethyl sulfate in the presence of a base to facilitate the transfer of a methyl group to the nitrogen atom of the imidazole ring.
Technical Details
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. The reaction may be monitored using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and assess the extent of methylation.
Structure
The molecular formula for (S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride is . The compound features a chiral center at the second carbon atom, making it optically active.
Data
CC(C(=O)O)N[C@H](C1=CN=CN1C)C(=O)O
RAXXELZNTBOGNW-UHFFFAOYSA-N
The imidazole ring contributes to the compound's unique properties, including its role in various biochemical pathways .
(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride participates in several chemical reactions typical of amino acids. Notably:
These reactions are crucial for understanding its reactivity and potential applications in synthetic chemistry .
The mechanism of action for (S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride largely revolves around its role as a metabolite. It is involved in:
The imidazole side chain allows for interactions with metal ions and other biomolecules, influencing enzymatic activity and stability .
Physical Properties
Chemical Properties
These properties are critical for its handling and application in laboratory settings .
(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride has several scientific applications:
Its diverse applications highlight its importance in both fundamental research and applied sciences .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0